molecular formula C13H21N5O2 B11841942 8-[(Diethylamino)methyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 6968-57-6

8-[(Diethylamino)methyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B11841942
CAS No.: 6968-57-6
M. Wt: 279.34 g/mol
InChI Key: XEWDGMXTXGPDQP-UHFFFAOYSA-N
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Description

8-((Diethylamino)methyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine base structure. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((Diethylamino)methyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,3,7-trimethylxanthine with diethylaminomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-((Diethylamino)methyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

8-((Diethylamino)methyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-((Diethylamino)methyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.

Uniqueness

8-((Diethylamino)methyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

6968-57-6

Molecular Formula

C13H21N5O2

Molecular Weight

279.34 g/mol

IUPAC Name

8-(diethylaminomethyl)-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C13H21N5O2/c1-6-18(7-2)8-9-14-11-10(15(9)3)12(19)17(5)13(20)16(11)4/h6-8H2,1-5H3

InChI Key

XEWDGMXTXGPDQP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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